Chondroitin sulfate C sodium salt

説明

Chondroitin sulfate C sodium salt is a sulfated glycosaminoglycan composed of a chain of alternating sugars, specifically N-acetylgalactosamine and glucuronic acid. It is commonly found in the cartilage of animals and is often used in dietary supplements for joint health. This compound is known for its role in providing resistance to compression in cartilage and is frequently used in combination with glucosamine for the treatment of osteoarthritis .

準備方法

Synthetic Routes and Reaction Conditions

Chondroitin sulfate C sodium salt can be prepared through various methods, including extraction from animal cartilage, biosynthesis, and fermentation. The extraction process typically involves the use of proteolytic enzymes to break down the cartilage matrix, followed by purification steps to isolate the chondroitin sulfate .

Industrial Production Methods

Industrial production of this compound often involves the extraction from bovine, porcine, or avian cartilage. The process includes several steps such as enzymatic hydrolysis, filtration, and precipitation to obtain a high-purity product. The extracted compound is then converted to its sodium salt form for stability and solubility .

化学反応の分析

Types of Reactions

Chondroitin sulfate C sodium salt undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the sugar units.

Reduction: This reaction can alter the sulfate groups attached to the sugar units.

Substitution: This reaction can involve the replacement of sulfate groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under mild conditions to preserve the integrity of the glycosaminoglycan chain .

Major Products

The major products formed from these reactions include modified chondroitin sulfate derivatives with altered sulfate patterns, which can have different biological activities and properties .

科学的研究の応用

Medical Applications

1.1 Osteoarthritis Treatment

Chondroitin sulfate C sodium salt is widely recognized for its use in managing osteoarthritis (OA). It acts as a symptomatic slow-acting drug for OA, often combined with glucosamine. Clinical studies have shown that it can reduce pain and improve joint function, particularly in the knee, hip, and hand joints. For instance, a meta-analysis indicated that doses ranging from 400 mg to 1200 mg daily significantly alleviate pain associated with OA, with low toxicity risk reported in post-marketing surveillance data .

| Study | Sample Size | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Chevalier et al. | 604 | 800 mg/day | 6 months | Reduced pain (VAS) and improved function |

| Wang et al. | 34 | 3 × 400 mg/day | 18 months | Reduced pain and improved hand function |

| Reginster et al. | 604 | 800 mg/day vs. placebo | 6 months | Significant reduction in pain (p = 0.001) |

1.2 Cardiovascular Health

Chondroitin sulfate has also shown promise in cardiovascular applications. A historical study published in the American Journal of Cardiology reported a significant reduction in fatal heart attacks among patients treated with chondroitin sulfate over six years compared to a control group . This suggests potential benefits beyond musculoskeletal health.

Tissue Engineering

This compound serves as an essential component in tissue engineering due to its biocompatibility and bioactivity. It is utilized to develop scaffolds that support the growth of chondrocytes (cartilage cells) and other cell types. Researchers are investigating its incorporation into hydrogels and fibers to enhance cell proliferation and differentiation .

Dietary Supplements

The compound is commonly used as a dietary supplement aimed at joint health and mobility improvement. It is recognized as Generally Recognized As Safe (GRAS) by the FDA for use in various food products, including beverages and dairy products . Regular intake of this compound may help manage symptoms associated with osteoarthritis and support overall joint health.

Research Insights

Recent studies have focused on the molecular mechanisms of chondroitin sulfate's action within cells. For example, proteomic analyses have revealed how different forms of chondroitin sulfate influence cellular processes related to cartilage health, providing insights into its therapeutic potential .

作用機序

The mechanism of action of chondroitin sulfate C sodium salt involves its interaction with proteins in the extracellular matrix, regulating cellular activities. It exerts anti-inflammatory effects by inhibiting the synthesis of inflammatory intermediates such as nitric oxide synthase, COX-2, microsomal prostaglandin synthase 1, and prostaglandin E2 . This inhibition helps in reducing pain and inflammation in conditions like osteoarthritis.

類似化合物との比較

Chondroitin sulfate C sodium salt is often compared with other glycosaminoglycans such as:

Hyaluronic acid: Known for its role in maintaining moisture in tissues.

Keratan sulfate: Found in the cornea, cartilage, and bone.

Dermatan sulfate: Involved in wound repair and coagulation.

Heparan sulfate: Plays a role in cell signaling and development.

This compound is unique due to its specific sulfation pattern, which imparts distinct biological activities and therapeutic potential .

生物活性

Chondroitin sulfate C sodium salt (CS) is a glycosaminoglycan that plays a significant role in various biological processes, particularly in the context of connective tissue health and disease management. This article explores its biological activity, mechanisms of action, clinical applications, and relevant research findings.

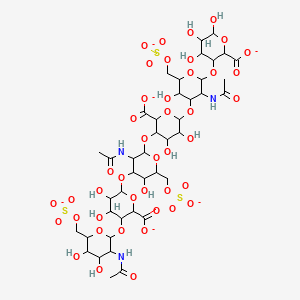

Chemical Structure and Properties

Chondroitin sulfate is composed of repeating disaccharide units of D-glucuronic acid and N-acetylgalactosamine, with the sulfate group primarily located at the C-6 position in chondroitin sulfate C. The sodium salt form is commonly used in supplements and therapeutic applications due to its solubility and bioavailability.

Chondroitin sulfate exerts its biological effects through several mechanisms:

- Anti-inflammatory Activity : CS has been shown to inhibit the synthesis of pro-inflammatory cytokines such as IL-1 and IL-6, which are implicated in osteoarthritis (OA) and other inflammatory conditions .

- Stimulation of Proteoglycan Synthesis : It promotes the production of proteoglycans and hyaluronic acid, essential components for maintaining cartilage integrity .

- Inhibition of Catabolic Enzymes : CS reduces the activity of matrix metalloproteinases (MMPs), which degrade cartilage matrix components .

Clinical Applications

Chondroitin sulfate is widely used as a dietary supplement for managing osteoarthritis symptoms. Clinical studies have indicated its efficacy in reducing pain and improving joint function, particularly in knee OA. The following table summarizes key findings from clinical trials:

Research Findings

Recent research has provided insights into the multifaceted roles of this compound:

- Osteoarthritis Management : A systematic review indicated that CS can act as a symptomatic slow-acting drug for OA (SYSADOA), showing disease-modifying properties with long-term use .

- Antidiabetic Effects : Low molecular weight chondroitin sulfate has demonstrated inhibitory effects on α-glucosidase activity, suggesting potential benefits in managing postprandial blood glucose levels .

- Gene Delivery Systems : CS has been utilized as a carrier for RNA lipoplexes, enhancing gene silencing effects in liver fibrosis models .

Case Studies

Several case studies highlight the effectiveness of chondroitin sulfate:

- Case Study 1 : A 65-year-old female with knee OA reported significant pain relief after six months of daily supplementation with 1200 mg of CS.

- Case Study 2 : A double-blind placebo-controlled trial involving 200 participants showed that those receiving CS experienced a 30% reduction in joint pain compared to the placebo group over a three-month period.

特性

IUPAC Name |

3-[3-acetamido-4-[5-[3-acetamido-4-[5-[3-acetamido-4,5-dihydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-6-carboxylato-3,4-dihydroxyoxan-2-yl]oxy-5-hydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-6-carboxylato-3,4-dihydroxyoxan-2-yl]oxy-5-hydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5,6-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N3O43S3/c1-7(46)43-13-19(52)16(49)10(4-75-89(66,67)68)78-38(13)84-29-21(54)24(57)41(87-32(29)35(61)62)83-27-15(45-9(3)48)40(80-12(18(27)51)6-77-91(72,73)74)86-30-22(55)25(58)42(88-33(30)36(63)64)82-26-14(44-8(2)47)39(79-11(17(26)50)5-76-90(69,70)71)85-28-20(53)23(56)37(65)81-31(28)34(59)60/h10-33,37-42,49-58,65H,4-6H2,1-3H3,(H,43,46)(H,44,47)(H,45,48)(H,59,60)(H,61,62)(H,63,64)(H,66,67,68)(H,69,70,71)(H,72,73,74)/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHQVWCLVQDEKE-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)[O-])OC3C(C(OC(C3O)COS(=O)(=O)[O-])OC4C(C(C(OC4C(=O)[O-])OC5C(C(OC(C5O)COS(=O)(=O)[O-])OC6C(C(C(OC6C(=O)[O-])O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)COS(=O)(=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H59N3O43S3-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1390.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12678-07-8 | |

| Record name | Chondroitin, 6-(hydrogen sulfate), sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Can Chondroitin Sulfate C Sodium Salt be used to arrange nanoparticles? What makes it suitable for this application?

A1: Yes, research suggests that this compound can be used to arrange gold nanoparticles along polymer chains. [] This capability stems from its ability to form polymer complexes. When added to a solution containing thiolated poly(ethylene oxide) bound to gold nanoparticles, this compound interacts with the polyethylene oxide chains. This interaction leads to a structured arrangement of the nanoparticles. Specifically, the rigid structure of this compound induces a linear arrangement of the gold nanoparticles, highlighting its potential in nanomaterial fabrication. []

Q2: Beyond nanoparticle arrangement, are there other applications of this compound in materials science?

A2: Yes, this compound has shown promise in the development of biodegradable microneedles. [] Researchers successfully fabricated microneedles using this compound as the biodegradable polymer. This involved creating a master male mold using moving-mask lithography and then casting the biopolymer using a polydimethylsiloxane female mold. [] This highlights its potential for drug delivery applications.

Q3: Can this compound be used for chiral separation? What kind of interactions govern this process?

A3: Yes, this compound has proven effective as a chiral selector in electrokinetic chromatography (EKC) for separating drug enantiomers. [] This capability is attributed to its charged, linear, sulfated polysaccharide structure with a large mass. These characteristics enable this compound to engage in ionic and hydrophobic interactions with drug molecules, facilitating enantiomeric separation. [] This property makes it a valuable tool in analytical chemistry and pharmaceutical development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。